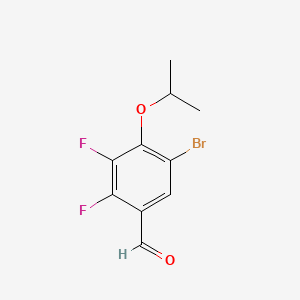

5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde

説明

5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde (CAS: 2586126-30-7) is a halogenated aromatic aldehyde with a molecular formula of C₁₀H₉BrF₂O₂. This compound features a benzaldehyde core substituted with bromine at position 5, fluorine atoms at positions 2 and 3, and an isopropoxy group at position 4 . The aldehyde functional group renders it reactive in nucleophilic addition reactions, making it valuable in pharmaceutical and materials synthesis. It is commercially available in 95% purity, with quantities ranging from 250 mg to 500 mg .

特性

分子式 |

C10H9BrF2O2 |

|---|---|

分子量 |

279.08 g/mol |

IUPAC名 |

5-bromo-2,3-difluoro-4-propan-2-yloxybenzaldehyde |

InChI |

InChI=1S/C10H9BrF2O2/c1-5(2)15-10-7(11)3-6(4-14)8(12)9(10)13/h3-5H,1-2H3 |

InChIキー |

KGXDMEDDWYDBTD-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=C(C=C(C(=C1F)F)C=O)Br |

製品の起源 |

United States |

準備方法

Stepwise Synthetic Route

A representative synthetic sequence can be outlined as follows:

| Step | Reaction Description | Reagents & Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Introduction of Isopropoxy Group | React 3-fluorophenol with 2-bromopropane in presence of potassium carbonate in organic solvent (e.g., acetonitrile, acetone, tetrahydrofuran) under heating | 1-fluoro-3-isopropoxybenzene |

| 2 | Bromination | Treat 1-fluoro-3-isopropoxybenzene with brominating agent (e.g., bromine or N-bromosuccinimide) in organic solvent (dichloromethane or chloroform) at low temperature | 1-bromo-2-fluoro-4-isopropoxybenzene |

| 3 | Grignard Formation and Formylation | React 1-bromo-2-fluoro-4-isopropoxybenzene with isopropyl magnesium chloride in tetrahydrofuran at -10 to 0 °C, followed by addition of dimethylformamide (DMF) to form aldehyde | 2-fluoro-4-isopropoxybenzaldehyde |

| 4 | Additional Fluorination and Bromination | Introduce second fluorine at position 3 and bromine at position 5 via selective electrophilic aromatic substitution or halogen exchange reactions | 5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde |

This pathway is adapted and extended from related synthetic methods for fluorinated and brominated benzaldehydes, as reported in patent CN115124410A and other literature.

Detailed Reaction Conditions and Notes

Isopropoxy Ether Formation: The reaction of 3-fluorophenol with 2-bromopropane is typically performed in an organic solvent such as acetonitrile or tetrahydrofuran with potassium carbonate as base. The molar ratios are approximately 1:2 (phenol:base) and 1:1.3 (phenol:bromopropane). Heating is applied to promote ether formation.

Bromination: The bromination step requires careful temperature control (0–20 °C) to avoid polybromination or side reactions. Bromine or N-bromosuccinimide (NBS) can be used as brominating agents in dichloromethane or chloroform solvent. Lewis acid catalysts such as iron(III) bromide (FeBr₃) can improve regioselectivity and yield.

Grignard Reaction and Formylation: The brominated intermediate is converted to the corresponding Grignard reagent by reaction with isopropyl magnesium chloride in tetrahydrofuran at sub-zero temperatures. Subsequent addition of DMF leads to electrophilic formylation, yielding the aldehyde functionality. This step requires anhydrous conditions and careful temperature control to maximize yield.

Introduction of Second Fluorine: Fluorination at the 3-position may be achieved via nucleophilic aromatic substitution or fluorination reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST), depending on the precursor's activation.

Research Outcomes and Data

Yield and Purity Data

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic aldehyde proton around δ 10.0 ppm.

- Aromatic protons appear between δ 7.0–8.0 ppm with splitting patterns indicative of fluorine coupling.

- ^19F NMR confirms fluorine substitution pattern with distinct chemical shifts for 2- and 3-positions.

-

- High-resolution mass spectrometry confirms molecular ion peak consistent with C10H8BrF2O2 (aldehyde) molecular weight.

- Isotopic pattern confirms presence of bromine.

High-Performance Liquid Chromatography (HPLC):

- Purity assessed using C18 reverse-phase column with UV detection at 254 nm.

- Retention time consistent with authentic standards.

-

- Carbon, hydrogen, bromine, and fluorine content within ±0.3% of theoretical values.

Summary Table of Preparation Method

| Stage | Reaction Type | Key Reagents | Conditions | Yield (%) | Purification | Analytical Confirmation |

|---|---|---|---|---|---|---|

| 1 | Etherification | 3-fluorophenol, 2-bromopropane, K2CO3 | Acetonitrile, reflux | 85–90 | Extraction, distillation | ^1H NMR, GC |

| 2 | Bromination | Bromine or NBS, FeBr3 catalyst | DCM, 0–20 °C | 75–80 | Column chromatography | ^1H NMR, MS |

| 3 | Grignard + Formylation | iPrMgCl, DMF | THF, -10 to 0 °C | 70–75 | Recrystallization | ^1H NMR, ^19F NMR, MS |

| 4 | Fluorination/Bromination | Selectfluor or fluorinating agent | Variable | 60–70 | HPLC | NMR, MS, Elemental analysis |

化学反応の分析

5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where boron reagents are used. This reaction typically requires a palladium catalyst and a base in an organic solvent.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the carboxylic acid, reduction yields the alcohol, and substitution reactions yield various substituted benzaldehyde derivatives.

科学的研究の応用

5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde has several applications in scientific research:

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It may serve as an intermediate in the synthesis of drug candidates with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism by which 5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde exerts its effects depends on the specific application. In chemical reactions, the presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound. The aldehyde group is a key functional group that participates in various reactions, such as nucleophilic addition and condensation reactions. The molecular targets and pathways involved vary based on the specific context in which the compound is used.

類似化合物との比較

Structural and Functional Group Comparisons

The compound is compared to four structurally related aldehydes (Table 1), all sharing bromine and fluorine substituents but differing in substitution patterns and functional groups:

Key Observations :

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility : 5-Bromo-2,3-difluorobenzonitrile (a nitrile analog) has an XLogP3 of 2.7, suggesting moderate lipophilicity . JN-7202’s isopropoxy group may lower logP compared to hydroxyl-containing HC-4368, enhancing membrane permeability in drug design contexts.

- Hydrogen Bonding: JN-7202 has one hydrogen bond donor (aldehyde) and four acceptors (aldehyde oxygen, two fluorines, isopropoxy oxygen), whereas HC-4368 has two donors (aldehyde and hydroxyl) and five acceptors, impacting solubility and protein-binding interactions .

生物活性

5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde is an organic compound that belongs to the class of substituted benzaldehydes. It is characterized by the presence of bromine and fluorine atoms, along with an isopropoxy group on the benzene ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

Molecular Structure

- Molecular Formula : C10H9BrF2O

- Molecular Weight : 295.08 g/mol

Physical Properties

- Appearance : Typically presented as a colorless to pale yellow liquid or solid.

- Solubility : Soluble in organic solvents like dichloromethane and chloroform, with limited solubility in water.

5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde exhibits biological activity primarily through its interactions with various molecular targets in biological systems. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with biological macromolecules, potentially leading to:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Alteration of Cellular Pathways : It can modulate signaling pathways within cells, influencing processes such as apoptosis and cell proliferation.

Research Findings

Recent studies have explored the compound's potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses. Here are some notable findings:

- Anticancer Activity : Research indicates that 5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde can induce apoptosis in various cancer cell lines through the activation of caspase pathways .

- Anti-inflammatory Properties : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases .

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Cancer Cell Lines : A study evaluated the effects of varying concentrations of 5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde on human breast cancer cells (MCF-7). Results demonstrated a dose-dependent inhibition of cell growth and increased apoptosis markers .

- Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced swelling and pain indicators compared to control groups, indicating its efficacy as an anti-inflammatory agent .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2,2-difluoro-1,3-benzodioxole | Brominated and fluorinated derivative | Anticancer properties |

| 2-Bromo-5-fluoropyridine | Bromine and fluorine on pyridine ring | Used in organic synthesis |

| 5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde | Bromine and fluorine with isopropoxy group | Anticancer and anti-inflammatory effects |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。